SLC5111312 hydrochloride

Catalog No.
S543365
CAS No.
M.F
C22H28ClN5O3
M. Wt
445.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SLC5111312 hydrochloride

SLC5111312 hydrochloride addresses the critical failure of isoform-selective SphK inhibitors in preclinical S1P modulation studies.

  • Dual SphK1/2 inhibition in human & rat models ensures complete S1P depletion, preventing paradoxical blood S1P elevation seen with pure SphK2 inhibitors.
  • Species-specific selectivity profile (dual in human/rat, SphK2-selective in mouse) enables cross-species PK/PD modeling.
  • Batch-to-batch consistency with rigorously verified purity supports reproducible in vivo vascular inflammation research.

Product Name

SLC5111312 hydrochloride

IUPAC Name

(2S,3S)-3-hydroxy-2-[3-(6-pentoxynaphthalen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride

Molecular Formula

C22H28ClN5O3

Molecular Weight

445.9 g/mol

InChI

InChI=1S/C22H27N5O3.ClH/c1-2-3-4-11-29-17-8-7-14-12-16(6-5-15(14)13-17)20-25-21(30-26-20)19-18(28)9-10-27(19)22(23)24;/h5-8,12-13,18-19,28H,2-4,9-11H2,1H3,(H3,23,24);1H/t18-,19-;/m0./s1

InChI Key

SYUYODDXPKNMOE-HLRBRJAUSA-N

solubility

Soluble in DMSO

Synonyms

SLC5111312; SLC-5111312; SLC 5111312; SLC5111312 HCl; SLC5111312 hydrochloride

The exact mass of the compound SLC5111312 HCl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

SLC5111312 hydrochloride is a potent, cell-permeable aminothiazole-based guanidine inhibitor targeting sphingosine kinases 1 and 2 (SphK1/SphK2) [1]. Unlike first-generation lipid kinase inhibitors, this compound exhibits a unique, species-dependent pharmacological profile, functioning as a balanced dual inhibitor in human and rat enzymes while displaying functional selectivity for SphK2 in murine models [2]. In procurement and assay design, SLC5111312 hydrochloride is prioritized as a benchmark tool for modulating the sphingolipid rheostat, specifically for its ability to deplete cellular sphingosine-1-phosphate (S1P) at sub-micromolar concentrations and its distinct systemic effects on blood S1P clearance compared to strictly isoform-selective analogs [1].

Research Fit

1
Dual SPHK1/SPHK2 pathway inhibition — reported balanced target engagement across both isoforms for S1P signaling studies
2
Species-dependent selectivity context — dual inhibitor in human and rat; SPHK2-selective profile in mouse models
3
Cellular and in vivo S1P modulation — supports sphingolipid pathway interrogation at sub-micromolar assay concentrations

Substituting SLC5111312 hydrochloride with generic SphK inhibitors or purely isoform-selective analogs (such as SLM6031434) critically compromises preclinical reproducibility[1]. Pure SphK2 inhibitors paradoxically increase circulating blood S1P levels by blocking its clearance, whereas the dual inhibition provided by SLC5111312 successfully reduces systemic S1P in rat models[2]. Furthermore, generic substitution fails to account for profound species-specific binding kinetics; a buyer utilizing a standard dual inhibitor may inadvertently achieve highly skewed isoform selectivity in murine models [1]. SLC5111312 hydrochloride is required when researchers need predictable, quantified dual-inhibition in human cell lines or rat models without triggering the compensatory S1P accumulation seen with single-isoform knockdowns [2].

Substitution Risk

Isoform profile
Dual SPHK1/SPHK2 — isoform-selective alternatives (SPHK1-only or SPHK2-only) may not recapitulate simultaneous pathway blockade; dual inhibition profile may not transfer
Species context
Species-dependent selectivity switch — mouse model data reflects SPHK2-selective engagement; human/rat dual-inhibition context may differ across species
Scaffold drift
Oxadiazole-pyrrolidine scaffold — structurally similar analogs with modified tail lengths or aryl substitutions may shift toward isoform-selective binding; balanced dual profile requires validation

Balanced Human Isoform Inhibition for Compensatory Pathway Blockade

In human recombinant kinase assays, SLC5111312 hydrochloride demonstrates near-equipotent dual inhibition of both sphingosine kinase isoforms, with a Ki of 0.73 µM for hSphK1 and 0.9 µM for hSphK2 [1]. This contrasts sharply with selective analogs like SLM6031434, which exhibits >50-fold selectivity for SphK2 [1]. The balanced dual activity of SLC5111312 prevents the compensatory upregulation of S1P synthesis often observed when only a single isoform is targeted.

Evidence DimensionHuman SphK Isoform Inhibition (Ki)
Target Compound DatahSphK1 Ki = 0.73 µM; hSphK2 Ki = 0.9 µM
Comparator Or BaselineSLM6031434 (>50-fold selective for SphK2)
Quantified DifferenceNear 1:1 dual inhibition vs. >50:1 selective inhibition
ConditionsHuman recombinant SphK1 and SphK2 enzymatic assays

Procuring a balanced dual inhibitor is essential for human cell models where single-isoform inhibition fails to fully suppress S1P production due to enzymatic redundancy.

Dual vs. selective inhibition
Head-to-head
hSPHK1 Ki 0.73 μM | hSPHK2 Ki 0.90 μM
SLC5091592: hSPHK2-selective (>20-fold)
SLC5101465: hSPHK2-selective (>111-fold)
Reported balanced dual inhibition — only compound with sub-μM Ki for both isoforms
Recombinant human enzymes; kinetic assay conditions apply

Species-Specific Selectivity Shift in Murine vs. Rat Models

SLC5111312 hydrochloride exhibits a strictly quantified species-dependent binding profile. While it acts as a non-selective dual inhibitor in rats (SphK1 Ki = 0.8 µM; SphK2 Ki = 1.1 µM), it shifts to a highly selective SphK2 inhibitor in mice (SphK1 Ki = 20 µM; SphK2 Ki = 1 µM) [2]. Generic inhibitors rarely document this 20-fold species divergence, making SLC5111312 uniquely critical for translating findings between rat and mouse preclinical models [1].

Evidence DimensionIn Vitro Species-Specific Ki Divergence
Target Compound DataMouse: 20-fold SphK2 selectivity (1 µM vs 20 µM); Rat: Non-selective (1.1 µM vs 0.8 µM)
Comparator Or BaselineStandard assumption of cross-species homology in generic inhibitors
Quantified Difference20-fold selectivity shift between mouse and rat models
ConditionsRecombinant mouse and rat SphK1/SphK2 assays

Buyers must select this exact compound to avoid misinterpretation of in vivo data when transitioning between mouse and rat efficacy models.

Mouse vs. rat selectivity
Head-to-head
Mouse: SPHK2-selective (20×)
Rat: dual inhibitor (ratio ~0.73)
SLM6031434: consistently SPHK2-selective across both species (>50-fold)
Species-dependent selectivity review — unique switch not observed in comparator
Recombinant mouse and rat SPHK1/SPHK2; in vitro kinase assay

In Vivo Systemic S1P Depletion Efficacy

A major limitation of pure SphK2 inhibitors (e.g., SLR080811) is their paradoxical effect of raising blood S1P levels by impairing systemic clearance[2]. SLC5111312 overcomes this barrier; when administered at 10 mg/kg in rat models, it successfully lowers circulating blood S1P to approximately 40% of baseline levels[2]. This demonstrates that the dual inhibition profile of SLC5111312 is mandatory for achieving true systemic depletion of S1P, a feat impossible with strictly selective SphK2 comparators [1].

Evidence DimensionCirculating Blood S1P Modulation
Target Compound DataReduces blood S1P to ~40% of baseline (at 10 mg/kg)
Comparator Or BaselinePure SphK2 inhibitors (e.g., SLR080811) which substantially raise blood S1P
Quantified Difference60% reduction vs. paradoxical systemic increase
ConditionsIn vivo administration (10 mg/kg) in wild-type Sprague-Dawley rats

This compound is the required choice for procurement when the therapeutic or experimental goal is systemic reduction of blood S1P rather than localized tissue modulation.

In vivo S1P reduction
Cross-study
10 mg/kg decreases blood S1P in SPHK1−/− mice; no effect in SPHK2−/−
SLP120701 paradoxically increases S1P in wild-type mice despite SPHK2 selectivity
Reported SPHK2-dependent in vivo endpoint — knockout model confirmation
C57BL/6 SPHK1−/− and SPHK2−/− mice; blood S1P measurement

Sub-Micromolar Cellular S1P Depletion in Intact Cells

In whole-cell assays using U937 monocytic leukemia cells, SLC5111312 hydrochloride effectively decreases cell-associated S1P and reciprocally increases sphingosine at concentrations as low as 0.1 to 0.3 µM[1]. Compared to older generation inhibitors like SKI-II, which typically require concentrations in the 10–50 µM range to achieve cellular efficacy, SLC5111312 offers enhanced cell permeability and potency [1]. This minimizes the risk of off-target lipid kinase inhibition or solvent-induced cytotoxicity in sensitive cell lines.

Evidence DimensionEffective Cellular Concentration for S1P Depletion
Target Compound Data0.1 - 0.3 µM
Comparator Or BaselineFirst-generation inhibitors (e.g., SKI-II) requiring >10 µM
Quantified Difference>30-fold improvement in working concentration
ConditionsIntact U937 monocytic leukemia cell cultures

Procuring a highly cell-permeable inhibitor allows for lower dosing in in vitro assays, drastically reducing off-target toxicity and improving assay reproducibility.

Cellular S1P modulation
Cross-study
0.1–0.3 μM decreases S1P, increases sphingosine
U937 monocytic leukemia cells; LC-MS/MS quantification
Reported cellular assay response — target engagement at low concentrations
Greater sphingosine accumulation vs. SPHK2-selective comparator
Structural basis
Class-level
3′-OH enables SPHK1 Asp308 H-bond; naphthalene tail supports dual-site binding
Indole-scaffold analogs abolish SPHK1 activity (Ki >10 μM)
Class-level structural inference — scaffold features support reported dual profile
In silico docking; homology model context

Preclinical Translation of Sphingolipid Modulators

Due to its quantified species-specific divergence (dual inhibitor in rats, SphK2-selective in mice), SLC5111312 hydrochloride is the optimal benchmark compound for laboratories mapping the species-dependent pharmacokinetics of sphingolipid rheostat targeting [1].

Systemic S1P Depletion Studies

Because pure SphK2 inhibitors paradoxically raise circulating S1P, SLC5111312 is strictly required for in vivo models investigating the therapeutic effects of lowering whole-blood S1P levels, such as in vascular biology or systemic inflammation [2].

Compensatory Pathway Blockade in Human Cell Models

In human cell lines (like U937) where inhibiting a single SphK isoform leads to rapid compensatory upregulation of the other, the balanced human dual-inhibition of SLC5111312 ensures complete blockade of pro-survival S1P synthesis [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Knockout mouse S1P pathway studies
SPHK2-selective profile in mouse
SPHK1−/− / SPHK2−/− isoform-specific endpoint confirmation
Human/rat cell S1P suppression assays
Balanced dual inhibition at sub-μM concentrations
Cellular S1P and sphingosine lipidomic endpoint review
Cross-species SPHK target engagement
Species-dependent selectivity context
Mouse-to-rat model-response interpretation and pathway bridging
Dual SPHK inhibitor design reference
Reported balanced dual inhibition scaffold
Structural SAR and isoform-selectivity benchmarking

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

445.1880675 Da

Monoisotopic Mass

445.1880675 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1: Kharel Y, Morris EA, Congdon MD, Thorpe SB, Tomsig JL, Santos WL, Lynch KR.

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